molecular formula C10H15NS B3287170 4-(Methylthio)benzenepropanamine CAS No. 83987-53-5

4-(Methylthio)benzenepropanamine

Cat. No.: B3287170
CAS No.: 83987-53-5
M. Wt: 181.3 g/mol
InChI Key: KZVIAMZAFLNPIN-UHFFFAOYSA-N
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Description

4-(Methylthio)benzenepropanamine is an organic compound with the molecular formula C₁₀H₁₅NS It is a derivative of benzenepropanamine, where a methylthio group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzenepropanamine typically involves the reaction of thioanisole with appropriate reagents to introduce the propanamine group. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of environmentally friendly catalysts and optimized reaction conditions to ensure high yield and purity. For example, the preparation of 4-methylthio benzaldehyde, a precursor to this compound, can be achieved using a catalyst system involving TiCl₄ and ZrOCl₂·8H₂O . This method reduces production costs and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzenepropanamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group or to modify the amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylated amines or modified amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(Methylthio)benzenepropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzenepropanamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: A precursor in the synthesis of 4-(Methylthio)benzenepropanamine.

    4-(Methylthio)benzoic acid: Another derivative with a carboxylic acid group instead of the propanamine group.

    4-(Methylthio)benzylamine: Similar structure but with a benzylamine group.

Uniqueness

This compound is unique due to its specific combination of a methylthio group and a propanamine group attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVIAMZAFLNPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302853
Record name 4-(Methylthio)benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83987-53-5
Record name 4-(Methylthio)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83987-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)benzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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